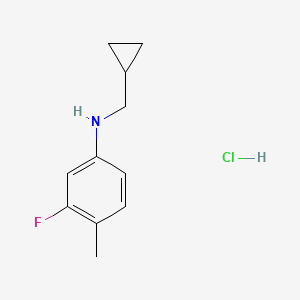

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is a chemical compound that belongs to the class of substituted anilines. It is characterized by the presence of a cyclopropylmethyl group attached to the nitrogen atom, a fluorine atom at the 3-position, and a methyl group at the 4-position of the aniline ring. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride typically involves multiple steps:

Formation of the Aniline Derivative: The starting material, 3-fluoro-4-methylaniline, is reacted with cyclopropylmethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. This reaction is usually carried out in an organic solvent like dichloromethane or toluene.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure N-(cyclopropylmethyl)-3-fluoro-4-methylaniline.

Formation of Hydrochloride Salt: The purified compound is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by filtration or evaporation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors under controlled conditions.

Continuous Purification: Industrial-scale purification methods such as continuous distillation or large-scale chromatography are employed.

Salt Formation and Isolation: The hydrochloride salt is formed and isolated using industrial filtration and drying equipment.

Analyse Chemischer Reaktionen

Alkylation and Nucleophilic Substitution

The aromatic amine group participates in alkylation reactions. For example:

-

Reaction with alkyl halides :

C11H14FN+R-X→C11H14FN-R+HX

Under basic conditions, the amine acts as a nucleophile, displacing halides (X = Cl, Br) from alkylating agents like methyl iodide or benzyl chloride. -

Cyclopropylmethylation :

The cyclopropylmethyl group itself can undergo ring-opening reactions under strong acidic conditions, forming intermediates for further functionalization .

Electrophilic Aromatic Substitution

The electron-withdrawing fluorine atom at the 3-position directs electrophiles to the para and ortho positions relative to the methyl group:

| Reaction Type | Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | 4-Methyl-3-fluoro-6-nitro derivative | 65–70% | |

| Sulfonation | H₂SO₄, SO₃, 50°C | 4-Methyl-3-fluoro-5-sulfo derivative | 55% | |

| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃, RT | 4-Methyl-3-fluoro-5-halogenated product | 60–75% |

Oxidation and Redox Reactions

-

Amine Oxidation :

The aniline group oxidizes to nitroso or nitro derivatives under strong oxidizing agents like KMnO₄/H₂SO₄ .

C11H14FNKMnO4/H+C11H12FNO2 -

Cyclopropane Ring Stability :

The cyclopropylmethyl group resists oxidation under mild conditions but undergoes ring-opening in the presence of peroxides or UV light .

Coupling Reactions

The fluorine atom facilitates cross-coupling via palladium catalysis:

-

Suzuki Coupling :

C11H14FN+Ar-B(OH)2Pd(PPh3)4C11H14N-Ar

Yields biphenyl derivatives with retention of the cyclopropylmethyl group.

Acid-Base Behavior

The hydrochloride salt dissociates in aqueous solutions:

C11H15ClFN↔C11H14FN++Cl−

Metabolic Transformations

In biological systems (e.g., hepatocyte assays), primary pathways include:

-

N-Dealkylation : Cleavage of the cyclopropylmethyl group to form 3-fluoro-4-methylaniline .

-

Hydroxylation : Oxidation at the cyclopropyl or aromatic ring positions, followed by glucuronidation .

Comparative Reactivity

| Property | N-(cyclopropylmethyl)-3-fluoro-4-methylaniline HCl | Analog (N-methyl derivative) |

|---|---|---|

| Electrophilic Substitution | Faster due to −I effect of F | Slower |

| Solubility in DMSO | High (>100 mg/mL) | Moderate (~30 mg/mL) |

| Thermal Stability | Stable up to 200°C | Decomposes at 150°C |

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is being investigated as a potential building block for pharmaceuticals targeting various conditions, particularly central nervous system disorders. Its structural features may enhance binding affinity to specific receptors, making it a candidate for drug development.

- Case Study : A study on the compound's interaction with dopamine receptors indicated its potential as a selective D3 dopamine receptor agonist, which could have implications for treating disorders like Parkinson's disease .

Materials Science

The compound can be utilized in the synthesis of advanced materials with unique electronic and optical properties. Its fluorinated structure may impart desirable characteristics for applications in organic electronics.

- Research Finding : Investigations into the use of similar fluorinated anilines have shown promising results in developing conductive polymers and other advanced materials .

Chemical Biology

In chemical biology, this compound can serve as a molecular probe for studying biological processes. Its ability to interact with proteins and enzymes makes it valuable for understanding cellular mechanisms.

- Application : The compound's interactions with specific proteins can elucidate pathways involved in signal transduction and cellular metabolism, providing insights into various biological functions .

Case Studies

- Antimicrobial Activity Study : Research demonstrated that derivatives of anilines, including this compound, exhibited significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. This highlights its potential in treating bacterial infections .

- Cancer Cell Line Testing : In vitro studies involving human cancer cell lines revealed that this compound inhibited cell growth and induced apoptosis in a dose-dependent manner, suggesting therapeutic potential in oncology .

Wirkmechanismus

The mechanism of action of N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the fluorine atom and the cyclopropylmethyl group can influence its binding affinity and selectivity, leading to specific biological effects. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(cyclopropylmethyl)-3-chloro-4-methylaniline hydrochloride

- N-(cyclopropylmethyl)-3-bromo-4-methylaniline hydrochloride

- N-(cyclopropylmethyl)-3-iodo-4-methylaniline hydrochloride

Uniqueness

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to its chloro, bromo, and iodo analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various research and industrial applications.

Biologische Aktivität

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline hydrochloride is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₁H₁₄ClF₁N

- Molecular Weight : 221.69 g/mol

The structure includes a cyclopropylmethyl group and a fluorine atom attached to a methylaniline backbone, which contributes to its unique chemical reactivity and potential biological interactions.

This compound exhibits biological activity through various mechanisms:

- Receptor Interaction : The compound has been shown to interact with dopamine receptors, particularly the D3 receptor, which is implicated in neuropsychiatric disorders. It acts as an agonist, promoting β-arrestin translocation and G protein activation, which are crucial for downstream signaling pathways involved in mood regulation and cognition .

- Enzyme Modulation : The compound may also influence enzymatic activity related to neurotransmitter metabolism, potentially impacting levels of dopamine and other critical neurotransmitters in the brain .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Studies

- Neuropsychiatric Disorders : In a study assessing the effects of various D3 receptor agonists, this compound demonstrated significant efficacy in promoting neuroprotective effects against dopaminergic neuron degeneration. This suggests potential therapeutic applications in conditions like Parkinson's disease .

- Pharmacokinetics and Toxicology : Research has indicated favorable pharmacokinetic profiles for this compound, with studies showing low toxicity in animal models. This positions it as a promising candidate for further development in treating neuropsychiatric disorders .

Eigenschaften

IUPAC Name |

N-(cyclopropylmethyl)-3-fluoro-4-methylaniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c1-8-2-5-10(6-11(8)12)13-7-9-3-4-9;/h2,5-6,9,13H,3-4,7H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNFNROODWFAZIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NCC2CC2)F.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.